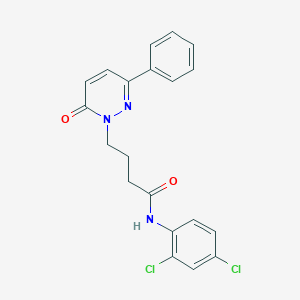

N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

CAS No.: 953181-79-8

Cat. No.: VC7525242

Molecular Formula: C20H17Cl2N3O2

Molecular Weight: 402.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953181-79-8 |

|---|---|

| Molecular Formula | C20H17Cl2N3O2 |

| Molecular Weight | 402.28 |

| IUPAC Name | N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |

| Standard InChI | InChI=1S/C20H17Cl2N3O2/c21-15-8-9-18(16(22)13-15)23-19(26)7-4-12-25-20(27)11-10-17(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26) |

| Standard InChI Key | RBEOSQOWYDIHRF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide, reflects its three primary components:

-

Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 3 with a phenyl group and at position 6 with an oxo group.

-

Butanamide Linker: A four-carbon chain terminating in an amide group that connects the pyridazine core to the dichlorophenyl moiety.

-

2,4-Dichlorophenyl Group: A benzene ring with chlorine substituents at the 2 and 4 positions.

The SMILES notation (C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl) and InChIKey (RBEOSQOWYDIHRF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇Cl₂N₃O₂ |

| Molecular Weight | 402.28 g/mol |

| CAS Registry Number | 953181-79-8 |

| IUPAC Name | N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |

| InChIKey | RBEOSQOWYDIHRF-UHFFFAOYSA-N |

Synthesis and Structural Elucidation

Synthetic Strategies

The synthesis of N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide likely involves multi-step reactions, as inferred from protocols for analogous pyridazine and dichlorophenyl derivatives:

Pyridazine Core Formation

Pyridazine rings are commonly synthesized via cyclization reactions. For example:

-

Hydrazide Cyclization: Reaction of α,β-unsaturated ketones with hydrazines forms dihydropyridazines, which are oxidized to aromatic pyridazines.

-

Heterocyclization: Condensation of 1,4-diketones with hydrazine derivatives can yield substituted pyridazines.

Dichlorophenyl Incorporation

The 2,4-dichlorophenyl group is introduced through nucleophilic acyl substitution. For instance, reacting 2,4-dichloroaniline with a butanoyl chloride intermediate (derived from the pyridazine-linked carboxylic acid) forms the final amide bond.

Analytical Characterization

While spectral data for this specific compound are unavailable, analogous pyridazine derivatives are typically characterized using:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for aromatic protons (δ 7.0–8.5 ppm), amide NH (δ 9–10 ppm), and aliphatic chain protons (δ 1.5–3.5 ppm).

-

¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm), and aliphatic chain carbons (δ 20–40 ppm).

-

-

Mass Spectrometry: A molecular ion peak at m/z 402.28 (M⁺) with fragments corresponding to the pyridazine core (e.g., m/z 198) and dichlorophenyl group (e.g., m/z 161).

Biological Activity and Mechanistic Insights

Wnt Pathway Modulation

Structurally related butanamide compounds, such as those disclosed in US10870653B2, act as Wnt pathway modulators by targeting frizzled receptors or β-catenin signaling . While direct evidence for N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide’s activity in this pathway is lacking, its dichlorophenyl group—a common pharmacophore in kinase inhibitors—suggests potential interactions with signaling proteins.

| Objective | Methodology |

|---|---|

| Confirm COX-2 inhibition | Enzymatic assays using recombinant COX-2 |

| Evaluate Wnt modulation | Luciferase reporter assays in HEK293T cells |

| Assess cytotoxicity | MTT assays in cancer cell lines |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume